molecular formula C7H5ClFNO2 B6615801 4-amino-2-chloro-5-fluorobenzoic acid CAS No. 2166861-81-8

4-amino-2-chloro-5-fluorobenzoic acid

Cat. No.: B6615801
CAS No.: 2166861-81-8
M. Wt: 189.57 g/mol
InChI Key: NXROAANODXBIQM-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-4-fluorobenzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, fluorination, and amination, with careful control of temperature, pressure, and reagent concentrations to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

Scientific Research Applications

4-Amino-2-chloro-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-5-fluorobenzoic acid is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

4-amino-2-chloro-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXROAANODXBIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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